

4-Aminophenyl-beta-D-galactopyranoside molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Aminophenyl-beta-D-galactopyranoside
Cat. No.:	B1581240

[Get Quote](#)

An In-depth Technical Guide to 4-Aminophenyl- β -D-galactopyranoside for Researchers and Drug Development Professionals

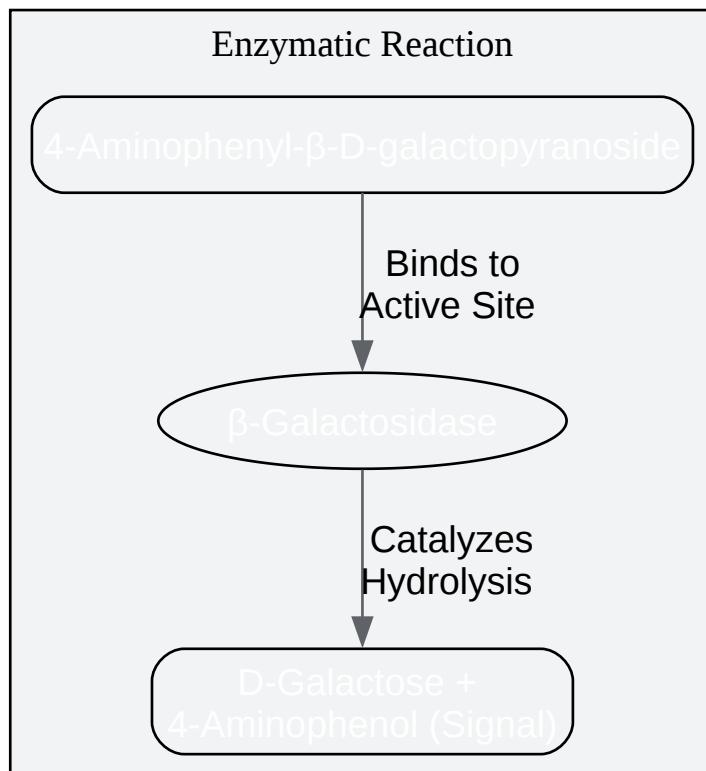
Introduction: A Versatile Tool for Glycoscience

4-Aminophenyl- β -D-galactopyranoside (also known as p-aminophenyl- β -D-galactopyranoside or PAPG) is a synthetic glycoside that has become an indispensable tool in biochemical and biotechnological research.^{[1][2]} Its primary utility lies in its role as a highly specific substrate for the enzyme β -galactosidase (EC 3.2.1.23).^{[3][4][5]} This enzyme is a cornerstone of molecular biology, famously used as a reporter gene in countless studies, and is also implicated in various physiological and pathological processes. The unique structure of 4-Aminophenyl- β -D-galactopyranoside allows for the sensitive detection of β -galactosidase activity, making it a valuable reagent in diagnostics, drug development, and fundamental enzyme kinetics studies.^{[1][2]} This guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and practical applications.

Core Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a substrate is critical for designing robust and reproducible experiments. 4-Aminophenyl- β -D-galactopyranoside is a white to light brown crystalline powder.^{[1][2]} Its key identifiers and properties are summarized below.

Property	Value	Source(s)
Chemical Formula	$C_{12}H_{17}NO_6$	[1] [3] [6]
Molecular Weight	271.27 g/mol	[1] [3] [6]
CAS Number	5094-33-7	[1] [6]
Appearance	White to yellow/light brown powder	[1]
Solubility	Soluble in water (approx. 49-51 mg/mL)	
Storage Conditions	-20°C, protect from light	[4]


Expert Insight: The aminophenyl group is key to this substrate's utility. Unlike the more common X-gal, which produces an insoluble blue precipitate, the product of PAPG hydrolysis, p-aminophenol, remains soluble and can be detected through various means, including electrochemically, which opens up different assay formats.[\[7\]](#) Proper storage at -20°C in a desiccated, light-protected environment is crucial to prevent spontaneous hydrolysis and degradation, ensuring the substrate's integrity for sensitive assays.[\[4\]](#)

Mechanism of Action: Enzymatic Hydrolysis

The functionality of 4-Aminophenyl- β -D-galactopyranoside is entirely dependent on its interaction with β -galactosidase. The enzyme specifically recognizes the β -D-galactopyranoside moiety.[\[8\]](#)

- **Binding:** The substrate binds to the active site of the β -galactosidase enzyme. The enzyme exhibits high specificity for the D-galactose portion of the molecule.[\[8\]](#)
- **Hydrolysis:** The enzyme catalyzes the cleavage of the β -glycosidic bond that links the galactose sugar to the 4-aminophenyl group.[\[7\]](#)
- **Product Release:** This hydrolysis reaction releases two products: D-galactose and the signalogenic molecule, 4-aminophenol (p-aminophenol).

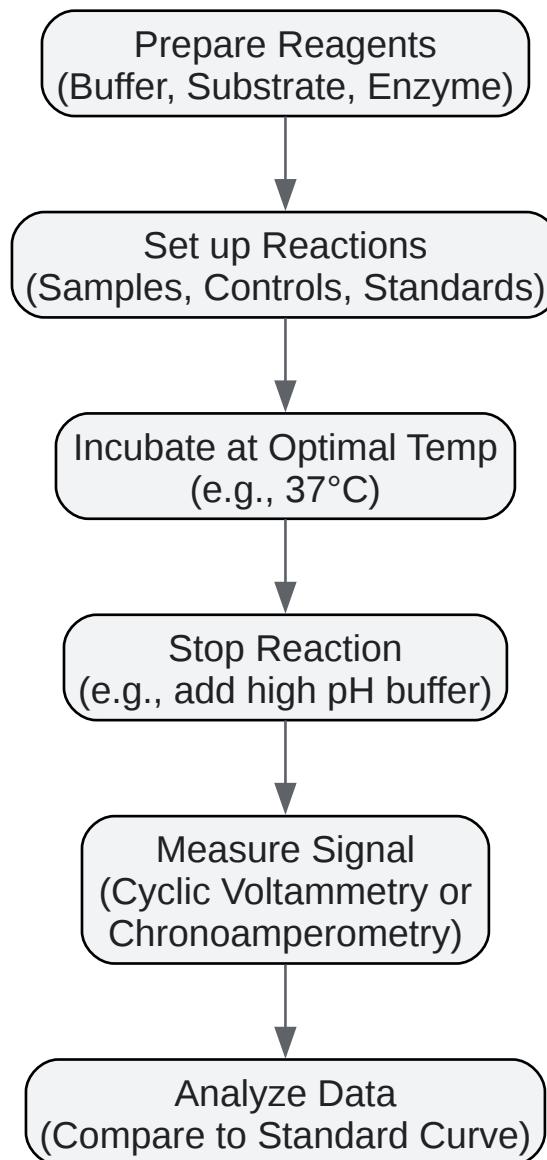
The released p-aminophenol is a redox-active molecule that can be readily detected and quantified, serving as a proxy for enzyme activity.[7]

[Click to download full resolution via product page](#)

Caption: Enzymatic cleavage of 4-Aminophenyl-β-D-galactopyranoside.

Applications in Research and Drug Development

The ability to accurately measure β -galactosidase activity makes this substrate valuable across several domains:


- Biochemical Research & Enzyme Kinetics: It is widely used to study the kinetics of β -galactosidase, determine enzyme concentration, and screen for inhibitors.[1][2]
- Reporter Gene Assays: In molecular biology, the lacZ gene (which codes for β -galactosidase) is a common reporter. This substrate allows for the quantification of gene expression in whole-cell biosensors.[7]

- Drug Development: It can be used in high-throughput screening assays to identify compounds that modulate glycosylation pathways, which are critical in diseases like cancer. [\[1\]](#)
- Affinity Chromatography: The molecule can be immobilized on a matrix to create an affinity column for purifying galactose-binding proteins or β -galactosidase itself. [\[4\]](#)

Experimental Protocol: Electrochemical Detection of β -Galactosidase Activity

This protocol outlines a general workflow for a quantitative assay using electrochemical detection of the p-aminophenol product. This method is highly sensitive and can be performed in turbid solutions like cell lysates.

Causality and Trustworthiness: This protocol is designed for reproducibility. A standard curve using known concentrations of p-aminophenol is essential for converting the electrochemical signal into a quantitative measure of product formation. Negative controls (lacking the enzyme) are critical to account for any non-enzymatic substrate degradation.

[Click to download full resolution via product page](#)

Caption: General workflow for a β -galactosidase assay.

Materials:

- 4-Aminophenyl- β -D-galactopyranoside (Substrate)
- Purified β -galactosidase or cell lysate containing the enzyme
- Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

- Stop Solution (e.g., 0.1 M Sodium Carbonate, pH 11)
- p-Aminophenol (for standard curve)
- Electrochemical workstation with appropriate electrodes (e.g., screen-printed carbon electrodes)

Procedure:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of 4-Aminophenyl- β -D-galactopyranoside in the Assay Buffer.
 - Prepare a series of p-aminophenol standards (e.g., 0-100 μ M) in Assay Buffer.
 - Dilute the enzyme or cell lysate to the desired concentration in ice-cold Assay Buffer.
- Assay Setup (in triplicate):
 - Samples: In a microcentrifuge tube, add 50 μ L of Assay Buffer, 25 μ L of the enzyme solution, and initiate the reaction by adding 25 μ L of the 10 mM substrate stock solution (final concentration: 2.5 mM).
 - Negative Control: Add 75 μ L of Assay Buffer and 25 μ L of the 10 mM substrate stock solution (no enzyme).
 - Standard Curve: Prepare tubes with 100 μ L of each p-aminophenol standard concentration.
- Incubation:
 - Incubate all tubes at the optimal temperature for the enzyme (typically 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction, which may need to be optimized.
- Stopping the Reaction:

- Terminate the enzymatic reaction by adding 100 μ L of Stop Solution to the "Samples" and "Negative Control" tubes. The high pH denatures the enzyme.
- Electrochemical Measurement:
 - Transfer an aliquot of each tube (Standards, Samples, and Controls) to the electrode surface.
 - Perform an electrochemical measurement (e.g., cyclic voltammetry or chronocoulometry) to detect the oxidation of p-aminophenol. The resulting current will be proportional to its concentration.^[7]
- Data Analysis:
 - Plot the current signal from the p-aminophenol standards against their concentrations to generate a standard curve.
 - Subtract the signal from the Negative Control from the sample signals to correct for background.
 - Use the standard curve to determine the concentration of p-aminophenol produced in each sample.
 - Calculate the enzyme activity, typically expressed in units such as μ mol of product formed per minute per mg of protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... wap.guidechem.com
- 3. medchemexpress.com [medchemexpress.com]

- 4. goldbio.com [goldbio.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 4-Aminophenyl-beta-galactoside | C12H17NO6 | CID 96725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. LacZ β -galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Aminophenyl-beta-D-galactopyranoside molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581240#4-aminophenyl-beta-d-galactopyranoside-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com